5-fluoro-4-methyl-6-[4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-fluoro-4-methyl-6-[4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a fluorine atom, a methyl group, and a piperazine ring that is further substituted with a pyrazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-methyl-6-[4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the fluorine and methyl groups. The piperazine ring is then attached to the pyrimidine core, and finally, the pyrazole moiety is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-methyl-6-[4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-methylated products.
Scientific Research Applications
5-fluoro-4-methyl-6-[4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-fluoro-4-methyl-6-[4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-4-methyl-6-[4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine
- 5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione
- 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H21FN6O |
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Molecular Weight |
332.38 g/mol |
IUPAC Name |
[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C16H21FN6O/c1-10-13(12(3)21(4)20-10)16(24)23-7-5-22(6-8-23)15-14(17)11(2)18-9-19-15/h9H,5-8H2,1-4H3 |
InChI Key |
JTVFGSLGBJJFKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=C(N(N=C3C)C)C)F |
Origin of Product |
United States |
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